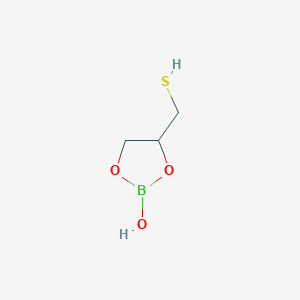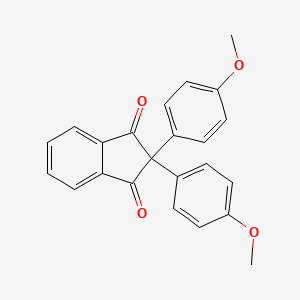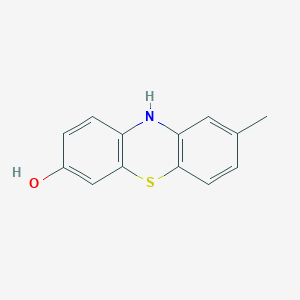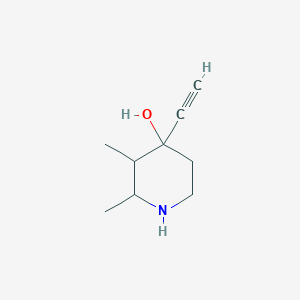
4-(Sulfanylmethyl)-1,3,2-dioxaborolan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Sulfanylmethyl)-1,3,2-dioxaborolan-2-ol is an organosulfur compound that features a boron-containing heterocyclic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Sulfanylmethyl)-1,3,2-dioxaborolan-2-ol typically involves the reaction of a boronic acid derivative with a thiol compound. One common method is the reaction of 4-chloromethyl-1,3,2-dioxaborolane with a thiol in the presence of a base, such as sodium hydroxide, under mild conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-(Sulfanylmethyl)-1,3,2-dioxaborolan-2-ol can undergo various chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to form sulfonyl derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanylmethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ammonium paramolybdate.
Substitution: Typical reagents include thiols and bases such as sodium hydroxide.
Major Products
Scientific Research Applications
4-(Sulfanylmethyl)-1,3,2-dioxaborolan-2-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Sulfanylmethyl)-1,3,2-dioxaborolan-2-ol involves its ability to interact with various molecular targets through its sulfanylmethyl and boron-containing groups. These interactions can lead to the formation of stable complexes with metals, which are useful in catalysis and other chemical processes .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-(Sulfanylmethyl)-1,3,2-dioxaborolan-2-ol is unique due to its boron-containing heterocyclic ring, which imparts distinct chemical properties compared to other sulfanylmethyl compounds. This uniqueness makes it valuable in specific applications, such as in the development of boron-based drugs and materials .
Properties
CAS No. |
66062-24-6 |
|---|---|
Molecular Formula |
C3H7BO3S |
Molecular Weight |
133.97 g/mol |
IUPAC Name |
(2-hydroxy-1,3,2-dioxaborolan-4-yl)methanethiol |
InChI |
InChI=1S/C3H7BO3S/c5-4-6-1-3(2-8)7-4/h3,5,8H,1-2H2 |
InChI Key |
FEYQLQSMXDJOBV-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCC(O1)CS)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,9-Dimethoxy-6-phenyl-[1,3]dioxolo[4,5-g]chromen-8-one](/img/structure/B14471734.png)


![Methyl 4-(2-bicyclo[2.2.1]heptanyl)-4-oxobutanoate](/img/structure/B14471740.png)
![hydrogen sulfate;5-methoxy-4-methyl-2-[(2-methylsulfonyl-4-nitrophenyl)diazenyl]benzenediazonium](/img/structure/B14471759.png)


![Disodium 5-[[2,4-dihydroxy-5-[(4-nitrophenyl)azo]phenyl]azo]-4-hydroxy-3-[(4-nitrophenyl)azo]naphthalene-2,7-disulphonate](/img/structure/B14471785.png)
![[1-(Butylsulfanyl)but-3-EN-1-YL]benzene](/img/structure/B14471786.png)




![Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 4-methyl-1-(1-methylethyl)-](/img/structure/B14471803.png)
